molecular formula C15H18N2OS2 B11187655 3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11187655
M. Wt: 306.5 g/mol
InChI Key: RVIFOFPYAMNZLL-UHFFFAOYSA-N
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Description

3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both sulfur and nitrogen heterocycles, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine-4-ones . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) and a primary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the molecule, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both allyl and sulfanyl groups in 3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one makes it unique compared to other similar compounds. These functional groups contribute to its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

11-prop-2-enyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C15H18N2OS2/c1-3-8-17-14(18)12-10-6-5-7-11(10)20-13(12)16-15(17)19-9-4-2/h3-4,15-16H,1-2,5-9H2

InChI Key

RVIFOFPYAMNZLL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(NC2=C(C1=O)C3=C(S2)CCC3)SCC=C

Origin of Product

United States

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